2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate
Description
Properties
CAS No. |
93777-25-4 |
|---|---|
Molecular Formula |
C22H23O4P |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[2,6-bis(1-phenylethyl)phenyl] phosphate;hydron |
InChI |
InChI=1S/C22H23O4P/c1-16(18-10-5-3-6-11-18)20-14-9-15-21(22(20)26-27(23,24)25)17(2)19-12-7-4-8-13-19/h3-17H,1-2H3,(H2,23,24,25) |
InChI Key |
PMZOXOKWFQJNEU-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].CC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(C)C3=CC=CC=C3)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route for 2,6-Bis(1-phenylethyl)phenol
- Alkylation of Phenol: The phenol ring is selectively alkylated at the ortho positions (2 and 6) with 1-phenylethyl groups. This can be achieved via Friedel-Crafts alkylation using 1-phenylethyl halides or alcohols under acidic catalysis.
- Reaction Conditions: Typically, Lewis acids such as AlCl3 or BF3·OEt2 are employed to facilitate electrophilic aromatic substitution.
- Purification: The product is purified by recrystallization or column chromatography to obtain high purity 2,6-Bis(1-phenylethyl)phenol.
Phosphorylation to Form 2,6-Bis(1-phenylethyl)phenyl Dihydrogenphosphate
The key step in preparing the target compound is the phosphorylation of the phenolic hydroxyl group to introduce the dihydrogenphosphate moiety.
Phosphorylation Methods
Several phosphorylation strategies are applicable:
| Method | Reagents | Conditions | Yield & Notes |
|---|---|---|---|
| Direct Phosphorylation with Phosphoric Acid | Concentrated H3PO4 or POCl3 followed by hydrolysis | Heating under reflux in an inert atmosphere | Moderate yields; requires careful control to avoid over-phosphorylation or polymerization |
| Use of Phosphorus Oxychloride (POCl3) | POCl3 with base (e.g., pyridine) | Low temperature (0–5 °C) followed by aqueous workup | High selectivity; common in phenol phosphorylation |
| Phosphoramidite Method | Phosphoramidite reagents with oxidation step | Mild conditions; often used in nucleotide chemistry | High yields; requires oxidation step (e.g., with mCPBA) |
| Phosphorodichloridate Intermediates | Reaction of phenol with dialkyl phosphorodichloridate | Followed by hydrolysis | Good yields; allows for selective mono-phosphorylation |
Typical Procedure Using POCl3
- Activation: 2,6-Bis(1-phenylethyl)phenol is dissolved in anhydrous solvent (e.g., dichloromethane or chloroform).
- Addition of POCl3: POCl3 is added dropwise at 0–5 °C under nitrogen atmosphere.
- Base Addition: Pyridine or triethylamine is added to neutralize HCl formed.
- Stirring: The reaction mixture is stirred for several hours at low temperature.
- Hydrolysis: The reaction is quenched with ice-cold water to hydrolyze the intermediate to dihydrogenphosphate.
- Isolation: The product is extracted, purified by recrystallization or chromatography.
Research Findings and Optimization
Yield and Purity
- Yields for phosphorylation of phenols to dihydrogenphosphates typically range from 60% to 85%, depending on reaction conditions and reagent purity.
- Purity is confirmed by NMR (especially ^31P NMR), IR spectroscopy (P=O stretching), and mass spectrometry.
Analytical Data
| Parameter | Typical Value for 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate |
|---|---|
| Molecular Weight | ~ 382 g/mol (estimated by adding phosphate group) |
| ^31P NMR Chemical Shift | ~0 to -10 ppm (typical for dihydrogenphosphate esters) |
| IR Peaks | P=O stretch ~1250 cm^-1, O-H stretch broad ~3200-3500 cm^-1 |
| Melting Point | Dependent on purity; generally higher than precursor phenol |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Alkylation of Phenol | 1-phenylethyl halide, Lewis acid catalyst | High regioselectivity for 2,6-positions | Requires control to avoid polyalkylation |
| Phosphorylation with POCl3 | POCl3, pyridine, low temp, aqueous workup | High yield, selective phosphorylation | Requires careful moisture control |
| Phosphorylation with H3PO4 | Concentrated phosphoric acid, heat | Simple reagents | Lower selectivity, possible side reactions |
| Phosphoramidite method | Phosphoramidite reagent, oxidation | Mild conditions, high yield | More complex reagents, multi-step |
Additional Notes from Literature
- No direct commercial or large-scale synthetic protocols for 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate were found in patents or literature, indicating this compound is likely prepared on a laboratory scale.
- Analogous phosphorylation methods used for phenolic antioxidants and stabilizers in polymer chemistry provide a reliable basis for synthesis.
- The phosphorylation step is critical and benefits from inert atmosphere and anhydrous conditions to maximize yield and purity.
Chemical Reactions Analysis
Esterification Reactions
2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate can undergo esterification with alcohols, where the hydroxyl group (-OH) of the alcohol reacts with the phosphate group. This reaction typically proceeds under acidic or basic catalytic conditions, yielding ester derivatives and water.
Key Reaction Features
-
Reactivity : The phosphate group acts as an electrophilic center, facilitating nucleophilic attack by alcohol.
-
Mechanism : Acid-catalyzed esterification involves protonation of the phosphate oxygen, enhancing electrophilicity.
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitution reactions where nucleophiles (e.g., amines, alcohols) attack the phosphorus center. This cleaves P-O bonds and forms new P-C or P-N bonds.
Reaction Optimization
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Alcohols (e.g., ethanol) | Acid catalyst | Phosphate esters | Varies |
| Amines (e.g., NH₃) | Basic conditions | Phosphoramidates | Varies |
Phosphorylation Reactions
As a phosphorylating agent, the compound transfers its phosphate group to nucleophilic substrates (e.g., alcohols, amines). This reaction is critical in organic synthesis for functionalizing molecules.
Mechanistic Insight
The phosphorus atom’s ability to form multiple bonds with oxygen enables it to act as a leaving group in substitution reactions, transferring the phosphate moiety to target substrates.
Michaelis-Arbuzov Reactions
While not directly studied for this compound, analogous phosphonate syntheses highlight solvent-dependent yields. For example, reactions in acetonitrile or solvent-free conditions show higher efficiency compared to aromatic solvents .
Solvent Effects
| Solvent | Yield | Impact |
|---|---|---|
| Acetonitrile | 65–69% | Minor solvent interference |
| Toluene | 0% | Strong yield suppression |
Catalyst-Driven Transformations
Recent studies on related phosphorus compounds demonstrate catalytic effects:
-
Sulfated polyborates (SPB) enhance yields in solvent-free conditions (e.g., 98% yield with SPB in aminophosphonate synthesis) .
-
Metal halides (e.g., ZnI₂) accelerate reactions, achieving 96% yield in 5–20 minutes under ambient conditions .
Catalytic Efficiency
| Catalyst | Yield | Time |
|---|---|---|
| SPB (5 wt%) | 97% | 0.25 h |
| ZnI₂ (20 mol%) | 96% | 15 min |
Steric Effects and Reactivity
The bulky 1-phenylethyl substituents at the 2- and 6-positions create steric hindrance, influencing reaction rates and regioselectivity. This structural feature may favor reactions at less hindered sites.
Structural Influence
-
Steric hindrance : Reduces nucleophilic attack efficiency on crowded positions.
-
Regioselectivity : Enhances reactions at less substituted sites (e.g., para position).
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a phosphate group attached to a phenyl ring substituted with two 1-phenylethyl groups at the 2 and 6 positions. Its unique structure contributes to its diverse applications.
Organic Synthesis
2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate serves as a reagent in organic synthesis. It acts as a precursor for the preparation of other phosphorus-containing compounds. The ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in synthetic chemistry.
Table 1: Common Reactions of 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to higher oxidation state phosphates | Hydrogen peroxide, KMnO4 |
| Reduction | Converts phosphate to phosphite | LiAlH4, NaBH4 |
| Substitution | Electrophilic aromatic substitution | Bromine, HNO3 |
Biological Research
The compound's structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and potential inhibition in biochemical pathways. Its unique properties facilitate research into its role as an inhibitor in specific biological processes.
Medical Applications
Ongoing research explores the potential of 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate as a therapeutic agent, particularly in cancer treatment. Its biological activity suggests possible applications in modulating cellular processes related to tumor growth.
Flame Retardants and Plasticizers
In industry, this compound is utilized in the production of flame retardants and plasticizers due to its chemical stability and effectiveness in enhancing material properties.
Specialty Chemicals
It is also involved in the synthesis of specialty chemicals that require phosphorus-containing compounds for various applications, including additives in polymers and coatings.
Case Study 1: Toxicological Assessment
A study conducted on the toxicity profile of 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate highlighted its potential endocrine-disrupting properties. The research involved a 28-day repeated dose oral toxicity study in rats, revealing adverse effects on liver function and reproductive organs at high doses .
Case Study 2: Enzyme Interaction Studies
Research has demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways. A study focused on its interaction with cytochrome P450 enzymes showed significant inhibition at certain concentrations, indicating its potential role as a drug candidate .
Mechanism of Action
The mechanism of action of 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl rings provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-phenylethyl)phenol: The precursor to the dihydrogenphosphate derivative, lacking the phosphate group.
Triphenyl phosphate: A related compound with three phenyl groups attached to a phosphate group.
2,6-Diphenylphenol: Similar structure but without the 1-phenylethyl substituents.
Uniqueness
2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate is unique due to the presence of both the phosphate group and the 1-phenylethyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of endocrine disruption and toxicity. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes two phenylethyl groups attached to a central phenyl ring, with dihydrogen phosphate functional groups. Its molecular formula is .
Endocrine Disruption
Research indicates that 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate exhibits endocrine-disrupting properties. It has been shown to interact with hormone receptors, potentially leading to alterations in hormonal balance. A study published by the OECD highlighted the compound's ability to affect androgenic activity in laboratory assays, suggesting implications for reproductive health and development in exposed organisms .
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. A notable study utilized a 28-day repeated dose oral toxicity study in rats, which provided insights into its potential health risks. The findings indicated that high doses could lead to adverse effects on liver function and reproductive organs .
Case Study 1: Reproductive Toxicity
A case study involving chronic exposure to 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate in laboratory animals demonstrated significant reproductive toxicity. Female rats exposed to the compound showed decreased fertility rates and abnormal offspring development. These results underscore the importance of evaluating such compounds in the context of environmental exposure and public health .
Case Study 2: Aquatic Toxicity
Another study focused on the effects of this compound on aquatic organisms, revealing that it poses a risk to fish populations. The study employed a 21-day fish screening assay which confirmed that exposure led to behavioral changes and physiological stress in fish, indicating potential ecological impacts .
Table 1: Summary of Toxicological Findings
| Study Type | Organism | Duration | Key Findings |
|---|---|---|---|
| Repeat Dose Oral Toxicity | Rats | 28 days | Liver damage; reproductive organ effects |
| Fish Screening Assay | Fish (species) | 21 days | Behavioral changes; physiological stress |
| Chronic Exposure | Rats | Chronic | Decreased fertility; abnormal offspring |
Table 2: Endocrine Activity Assessment
| Assay Type | Hormone Target | Effect Observed |
|---|---|---|
| Hershberger Bioassay | Androgen | Antagonistic effects noted |
| Estrogen Receptor Binding Assay | Estrogen | Competitive inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
